molecular formula C25H30N2O3 B12292755 FK-448 Free base

FK-448 Free base

Cat. No.: B12292755
M. Wt: 406.5 g/mol
InChI Key: BPNWUGVANKCJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FK-448 Free base is a potent and specific inhibitor of chymotrypsin, an enzyme involved in protein digestion. It has an IC50 value of 720 nM, indicating its high efficacy in inhibiting chymotrypsin activity . This compound is primarily used in scientific research for its ability to modulate enzymatic activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FK-448 Free base involves the reaction of 1-isopropylpiperazine with 4-ethoxycarbonyloxybenzoyl chloride in chloroform using triethylamine as a proton scavenger. The ethoxycarbonyl group is then removed using pyrrolidine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the laboratory preparation methods with scaling adjustments to accommodate larger production volumes.

Chemical Reactions Analysis

Types of Reactions

FK-448 Free base undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: 1-isopropylpiperazine, 4-ethoxycarbonyloxybenzoyl chloride, triethylamine, pyrrolidine.

    Conditions: Reactions are typically carried out in chloroform at controlled temperatures.

Major Products

The primary product of these reactions is this compound itself, with minor by-products depending on the specific reaction conditions.

Comparison with Similar Compounds

Properties

Molecular Formula

C25H30N2O3

Molecular Weight

406.5 g/mol

IUPAC Name

[4-(4-propan-2-ylpiperazine-1-carbonyl)phenyl] 1,2,3,4-tetrahydronaphthalene-1-carboxylate

InChI

InChI=1S/C25H30N2O3/c1-18(2)26-14-16-27(17-15-26)24(28)20-10-12-21(13-11-20)30-25(29)23-9-5-7-19-6-3-4-8-22(19)23/h3-4,6,8,10-13,18,23H,5,7,9,14-17H2,1-2H3

InChI Key

BPNWUGVANKCJDV-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN(CC1)C(=O)C2=CC=C(C=C2)OC(=O)C3CCCC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.